3-(Difluoromethyl)-1H-pyrazole

説明

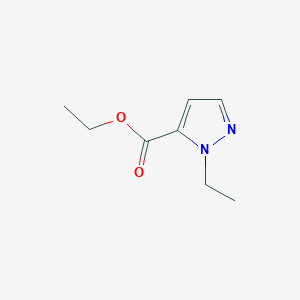

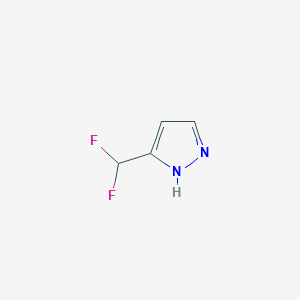

“3-(Difluoromethyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research in recent years . The synthesis often involves the use of gem-difluoro propargylic derivatives and Diels–Alder/aromatization sequences . The desired aromatic systems are obtained using these sequences, followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The difluoromethyl group (-CF2H) is attached to the third carbon atom of the pyrazole ring .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the reactivity of the difluoromethyl group. The difluoromethyl group can undergo various reactions, including fluorination and fluoroalkylation . These reactions are often facilitated by the use of flow microreactor systems .

科学的研究の応用

Catalytic Arylation in Chemical Synthesis

3-(Difluoromethyl)-1H-pyrazole derivatives play a crucial role in chemical synthesis, particularly in the arylation processes. A study by (Ye et al., 2013) demonstrated the effectiveness of a Pd(II)/Phen catalyst for direct C-3 arylation of indazole and pyrazole, significant in the preparation of heterocycles related to pesticides and drug molecules. This process underpins the synthesis of complex molecules used in various scientific applications.

Antifungal Activity in Agrochemicals

The antifungal properties of this compound derivatives are significant in the field of agriculture. (Du et al., 2015) synthesized novel derivatives and tested them against phytopathogenic fungi, finding moderate to excellent activities. Such derivatives are crucial for developing new agrochemicals to protect crops from fungal diseases.

Metal–Organic Frameworks (MOFs)

In materials science, this compound derivatives are integral to creating stable Metal–Organic Frameworks (MOFs). (Colombo et al., 2011) described the synthesis of pyrazolate-bridged MOFs with exceptional thermal and chemical stability. These MOFs have potential applications in catalysis and gas storage due to their stability and high surface area.

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are also used in the development of Organic Light-Emitting Diodes (OLEDs). (Li et al., 2016) explored the use of 3-(1H-pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for PhOLEDs. This research contributes to the development of more efficient and versatile OLEDs for display and lighting technologies.

Synthesis of Novel Molecules with Biological Activities

In the realm of medicinal chemistry, this compound derivatives are valuable for synthesizing novel molecules with potential biological activities. (Kumar et al., 2017) synthesized molecular hybrids containing pyrazole and thiazole moieties, which showed promising results in apoptosis induction in biological assays. This area of research is vital for discovering new therapeutic agents.

将来の方向性

The future directions in the research of “3-(Difluoromethyl)-1H-pyrazole” and its derivatives could involve the development of safer and more effective formulations . The incorporation of the difluoromethyl group into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

作用機序

Target of Action

The primary target of 3-(Difluoromethyl)-1H-pyrazole is the succinate dehydrogenase in complex II of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

This compound interacts with its target by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain . These pathways are responsible for the production of ATP, the primary energy currency of the cell. Disruption of these pathways can lead to energy deficiency in the cell, affecting various downstream cellular processes.

Pharmacokinetics

The presence of the difluoromethyl group in the molecule could potentially enhance its lipophilicity, which may improve its bioavailability and cell membrane permeability .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to the disruption of energy production in the cell. This results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species . The exact molecular and cellular effects of this compound’s action may vary depending on the specific organism and environmental conditions.

生化学分析

Biochemical Properties

3-(Difluoromethyl)-1H-pyrazole plays a significant role in biochemical reactions . The difluoromethyl group in this compound can be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing the lipophilicity of these molecules .

Cellular Effects

The effects of this compound on cells are quite profound. It has been found to exhibit antioxidant properties in a non-polar environment . It has the ability to inhibit lipid peroxidation in human erythrocytes , indicating its potential role in protecting cells from oxidative stress. Furthermore, it has been suggested that this compound may have unique biological properties, potentially improving pharmacological parameters .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to retain radical scavenging capabilities, which can confer antioxidant properties in a non-polar environment .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is likely involved in various metabolic pathways

Subcellular Localization

The subcellular localization of this compound could have significant effects on its activity or function

特性

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)3-1-2-7-8-3/h1-2,4H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPOGSCBGSRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007468-17-8 | |

| Record name | 3-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)